N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
Description
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide (CAS 171887-04-0) is a pyrimidine derivative with a molecular formula of C₁₁H₁₄ClN₅O₂ and a molecular weight of 283.72 g/mol . Its structure features a pyrimidine core substituted with amino, chloro, and formamide groups, as well as a stereochemically defined (1S,4R)-4-(hydroxymethyl)cyclopentenyl moiety . This compound is primarily utilized as an impurity reference standard in pharmaceutical quality control, particularly in antiviral drug development . It is also a key intermediate in the synthesis of Famciclovir, a prodrug for the antiviral agent penciclovir .
Properties
Molecular Formula |
C11H14ClN5O2 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m0/s1 |
InChI Key |
OSFRHUVOPNVUGL-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide typically involves multiple steps. One common method starts with the preparation of the cyclopentene derivative, which is then reacted with the appropriate pyrimidine precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the chloro group can produce various substituted pyrimidines .
Scientific Research Applications
Antiviral Activity
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is recognized as an intermediate in the synthesis of antiviral agents, particularly those targeting HIV. Its structural features allow it to interact effectively with viral enzymes, inhibiting their activity and preventing viral replication.
Anticancer Research
Research indicates that this compound may also have potential in anticancer therapies. Studies have shown that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyclopentene moiety enhances its biological activity by improving binding affinity to target proteins involved in cancer progression.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in nucleotide metabolism. Such inhibition is critical for understanding metabolic pathways and developing therapeutic strategies for diseases related to metabolic dysregulation.
Structural Biology
The structural characteristics of this compound make it a valuable tool for structural biology studies. Its ability to form stable complexes with target proteins allows researchers to elucidate the structure-function relationships of these proteins.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal examined the antiviral efficacy of this compound against HIV strains. The results indicated a significant reduction in viral replication in cell cultures treated with this compound compared to controls.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another research project investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with this compound resulted in increased apoptosis rates and reduced cell viability.
Mechanism of Action
The mechanism of action of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations:
Replacement of the formamide group with acetamide (as in the C₁₃H₁₆ClN₅O₃ analog) increases molecular weight by ~42 g/mol, which may alter solubility and metabolic stability .
Biological Activity: The target compound and its acetamide analog are both classified as antiviral impurities, underscoring their regulatory importance in drug safety profiling . In contrast, the 5-chloro-6-methyl-N-phenethyl derivative (C₁₈H₁₈ClN₅) targets methionine aminopeptidases, suggesting divergent applications in oncology or immunology .
Synthetic Accessibility: The target compound is synthesized via novel intermediates like 4-amino-2-hydroxymethyl-1-butanol, which streamline large-scale production .
Research Findings
Antiviral Drug Development :
- The target compound’s role in Famciclovir synthesis highlights its importance in generating nucleoside analogs that inhibit viral DNA polymerase .
- Comparative studies suggest its cyclopentenyl group confers better metabolic stability than linear alkyl chains in other intermediates .
Impurity Profiling :
- Analytical methods (e.g., HPLC) using the target compound as a reference standard achieve detection limits of <0.1% for antiviral drug impurities, ensuring compliance with pharmacopeial guidelines .
Structure-Activity Relationships (SAR): Pyrimidine derivatives with chloro and amino groups exhibit enhanced binding to viral enzymes, while substituents like hydroxymethyl improve solubility . The formamide moiety in the target compound is critical for hydrogen bonding with viral targets, a feature absent in analogs with bulkier substituents .
Biological Activity
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide, commonly referred to as a key intermediate in the synthesis of the antiretroviral drug Abacavir, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for its pharmacological properties, particularly in the context of antiviral activity and enzyme inhibition.
- Molecular Formula : CHClNO
- Molecular Weight : 283.71 g/mol
- CAS Number : 171887-04-0
The biological activity of this compound primarily relates to its role as an intermediate in the synthesis of Abacavir, which functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This mechanism is crucial in the treatment of HIV infections by inhibiting viral replication.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : As a precursor to Abacavir, it contributes to the compound's efficacy against HIV.
- Enzyme Inhibition : It may inhibit specific enzymes involved in viral replication and cellular processes.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit HIV replication in cell cultures. The structure-activity relationship (SAR) studies reveal that modifications in the cyclopentene ring can enhance antiviral potency.
Case Studies
A notable case study involved the synthesis of this compound and its evaluation against various strains of HIV. Results indicated a significant reduction in viral load, supporting its role as an effective NNRTI precursor.
Data Table: Biological Activity Summary
Q & A
Advanced Research Question
- In Vitro Kinase Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR). Optimize assay conditions (pH 7.4, 1–10 µM compound concentration) .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) to the pyrimidine core to enhance binding affinity, referencing similar compounds’ SAR data .
- Cellular Efficacy : Validate inhibition in cancer cell lines (e.g., HeLa) via Western blotting for phosphorylated kinase targets .
What strategies are effective for impurity profiling of this compound during scale-up synthesis?
Basic Research Question
- HPLC Method Development : Use a gradient method (0.1% TFA in water/acetonitrile) with a C18 column. Identify impurities (e.g., des-chloro byproducts) via retention time and spiking experiments .
- Relative Response Factors (RRF) : Calculate impurity limits (e.g., ≤0.1% for any individual impurity) using RRFs derived from UV absorbance at 210–280 nm .
- LC-MS : Characterize unknown impurities by fragmentation patterns (e.g., loss of Cl or cyclopentenyl groups) .
How can computational modeling guide the optimization of this compound’s metabolic stability?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict CYP450 metabolism by docking the compound into CYP3A4/2D6 active sites. Identify labile sites (e.g., formamide group) for deuteration or fluorination .
- QSAR Models : Corporate logP (calculated: 1.8) and polar surface area (PSA: 120 Ų) to optimize bioavailability. Reduce PSA via methyl or ethyl substitutions on the pyrimidine ring .
What experimental approaches address contradictory reports on this compound’s biological activity across studies?
Advanced Research Question
- Dose-Response Reproducibility : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 72-hour incubations, 10% FBS) to rule out protocol variability .
- Meta-Analysis : Pool data from multiple studies (using tools like RevMan) to identify confounding variables (e.g., cell line heterogeneity) .
- Proteomic Profiling : Use mass spectrometry to confirm target engagement and off-target effects in discrepant models .
What are the best practices for storing and handling this compound to prevent degradation?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
